molecular formula C11H13NO3 B139364 Allyl 3-amino-2-methoxybenzoate CAS No. 153775-14-5

Allyl 3-amino-2-methoxybenzoate

Cat. No. B139364
M. Wt: 207.23 g/mol
InChI Key: MYVLUIMHXYCFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl 3-amino-2-methoxybenzoate is a chemical compound that has gained popularity in recent years due to its numerous applications in scientific research. It is commonly used as a reagent in organic synthesis and has been found to exhibit a wide range of biological activities.

Mechanism Of Action

The mechanism of action of allyl 3-amino-2-methoxybenzoate is not fully understood. However, studies have suggested that it may exert its biological effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways.

Biochemical And Physiological Effects

Allyl 3-amino-2-methoxybenzoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of allyl 3-amino-2-methoxybenzoate is its diverse biological activities, making it a valuable tool for scientific research. Additionally, it is relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of allyl 3-amino-2-methoxybenzoate is its limited solubility in water, which can make it challenging to use in certain experimental settings.

Future Directions

There are numerous future directions for the use of allyl 3-amino-2-methoxybenzoate in scientific research. One potential area of research is the development of new anticancer agents based on allyl 3-amino-2-methoxybenzoate. Additionally, further research is needed to fully understand the mechanism of action of allyl 3-amino-2-methoxybenzoate and its potential applications in the treatment of inflammatory and pain-related disorders. Finally, there is potential for the development of new antimicrobial agents based on allyl 3-amino-2-methoxybenzoate.
Conclusion
In conclusion, allyl 3-amino-2-methoxybenzoate is a versatile chemical compound that has numerous applications in scientific research. Its diverse biological activities, relative ease of synthesis, and low toxicity profile make it a valuable tool for studying various biological processes. Further research is needed to fully understand the mechanism of action of allyl 3-amino-2-methoxybenzoate and its potential applications in the development of new therapeutic agents.

Synthesis Methods

Allyl 3-amino-2-methoxybenzoate can be synthesized using various methods. One of the most common methods is the reaction of 3-amino-2-methoxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction yields allyl 3-amino-2-methoxybenzoate as a white crystalline solid with a melting point of 67-69°C.

Scientific Research Applications

Allyl 3-amino-2-methoxybenzoate has been extensively used in scientific research due to its diverse biological activities. It has been found to exhibit anticancer, antifungal, and antibacterial properties. Additionally, it has been shown to have anti-inflammatory and analgesic effects. Allyl 3-amino-2-methoxybenzoate has also been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds.

properties

CAS RN

153775-14-5

Product Name

Allyl 3-amino-2-methoxybenzoate

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

prop-2-enyl 3-amino-2-methoxybenzoate

InChI

InChI=1S/C11H13NO3/c1-3-7-15-11(13)8-5-4-6-9(12)10(8)14-2/h3-6H,1,7,12H2,2H3

InChI Key

MYVLUIMHXYCFFY-UHFFFAOYSA-N

SMILES

COC1=C(C=CC=C1N)C(=O)OCC=C

Canonical SMILES

COC1=C(C=CC=C1N)C(=O)OCC=C

synonyms

Benzoic acid, 3-amino-2-methoxy-, 2-propenyl ester (9CI)

Origin of Product

United States

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